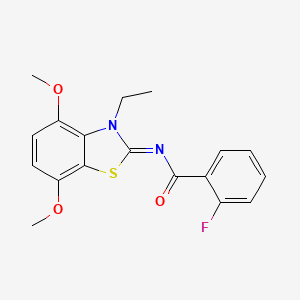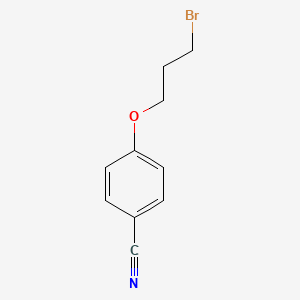
4-(3-溴丙氧基)苯甲腈
描述
“4-(3-Bromopropoxy)benzonitrile” is a chemical compound with the molecular formula C10H10BrNO and a molecular weight of 240.1 . It is used for research purposes .
Synthesis Analysis
The synthesis of “4-(3-Bromopropoxy)benzonitrile” involves the reaction of 4-hydroxybenzonitrile with 1,3-dibromopropane in the presence of potassium hydroxide in dimethyl sulfoxide at 20℃ for 12 hours . Another method involves the use of caesium carbonate in acetonitrile . The yield of the reaction is reported to be around 78% .Molecular Structure Analysis
The molecular structure of “4-(3-Bromopropoxy)benzonitrile” has been studied using Density Functional Theory . The vibrational modes of the compound have been analyzed experimentally and supported by calculated wavenumbers .科学研究应用
农业中的微生物降解
苯甲腈除草剂,包括百草敌,在全球的农业、果园和公共区域中使用。研究重点关注微生物降解速率、途径和参与降解生物的多样性,以解决环境归宿问题 (Holtze, Sørensen, Sørensen, & Aamand, 2008)。
临床毒理学
在临床毒理学中,检测和测量生物样本中的苯甲腈除草剂对于诊断急性中毒至关重要。为此开发了一种高效液相色谱法 (Flanagan & Ruprah, 1989)。
细胞毒性效应和环境影响
关于苯甲腈除草剂(包括百草敌)及其微生物代谢物对人细胞系细胞毒性作用的研究,有助于了解它们的环境影响和潜在的人类健康风险 (Lovecká 等,2015)。
药用应用
在药物研究中,已经探索了特定的苯甲腈衍生物的治疗应用。例如,4-((1R,2R)-2-羟基环己基)-2(三氟甲基)苯甲腈是一种新型的非甾体雄激素受体拮抗剂,在皮肤病学中具有潜在应用 (Li 等,2008)。
癌症研究
苯甲腈衍生物对结直肠癌和三阴性乳腺癌细胞表现出显着的活性,突出了它们在癌症治疗中的潜力 (Pilon 等,2020)。
缓蚀
苯甲腈衍生物因其在酸性介质中对低碳钢缓蚀作用而受到研究。这项研究对工业应用和材料科学有影响 (Chaouiki 等,2018)。
能量储存和转换
在能量储存和转换领域,4-(三氟甲基)-苯甲腈已被用作高电压锂离子电池的电解质添加剂,显示出改进的循环稳定性和性能 (Huang 等,2014)。
安全和危害
The safety data sheet for “4-(3-Bromopropoxy)benzonitrile” suggests that it should be used for research purposes only and not for medicinal, household, or other uses . In case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention is advised . The compound should be stored in a well-ventilated place and kept cool .
属性
IUPAC Name |
4-(3-bromopropoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUYNDUOFPXUOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(acetylamino)phenyl]-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2966679.png)
![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-methylacetamide](/img/structure/B2966681.png)
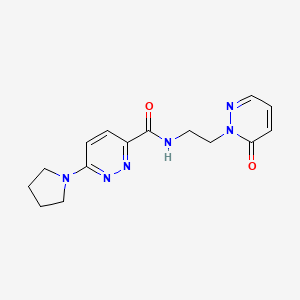

![2-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2966688.png)
![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2966689.png)
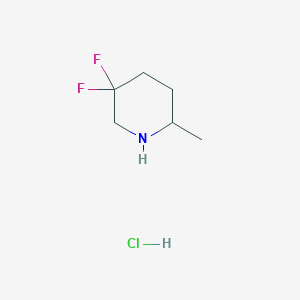
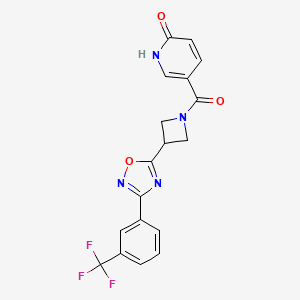
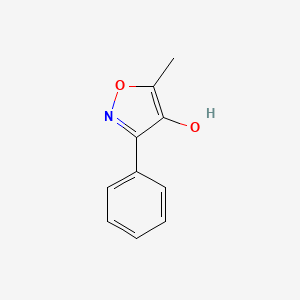
![N-benzyl-1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2966696.png)
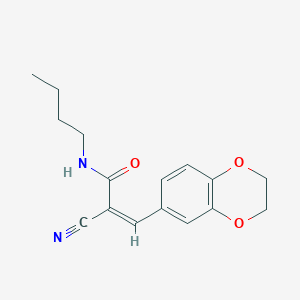
![Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2966700.png)

